molecular formula C20H26N6O3S B2588649 1-((2-amino-2-oxoethyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111237-62-7

1-((2-amino-2-oxoethyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No. B2588649
CAS RN: 1111237-62-7
M. Wt: 430.53
InChI Key:
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Description

1-((2-amino-2-oxoethyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C20H26N6O3S and its molecular weight is 430.53. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Quinoline derivatives containing an azole nucleus, which may include compounds structurally related to the one , have been synthesized and evaluated for their antimicrobial activity. These compounds showed good to moderate activity against a variety of microorganisms, highlighting their potential as antimicrobial agents (Özyanik et al., 2012). Additionally, novel 1H-1,2,3-triazole-4-carboxamides demonstrated moderate to good antimicrobial activities against primary pathogens, including both bacterial and fungal strains, suggesting their use as promising antimicrobial agents (Pokhodylo et al., 2021).

Antiproliferative and Pharmacological Properties

Compounds structurally similar to the queried chemical have shown potent antiproliferative effects against various cancer cell lines. This suggests their potential utility as anticancer agents, with some derivatives outperforming known compounds like imiquimod in terms of effectiveness (Kaneko et al., 2020). Furthermore, a study on 4,5-dihydro-4-oxo-1,2,4-triazolo[1,5-a]quinoxaline-2-carboxylates and 3-hydroxyquinazoline-2,4-diones revealed their potent AMPA receptor antagonistic properties, which could be explored for therapeutic applications in treating conditions related to the AMPA receptor (Catarzi et al., 2010).

Synthesis and Reactivity

Research on the synthesis and reactivity of compounds related to the queried chemical has led to the development of various derivatives with potential biological activities. Studies have focused on the preparation of triazoloquinazolinium betaines and molecular rearrangements, offering insights into the chemical behaviors and applications of these compounds in further scientific investigations (Crabb et al., 1999).

Future Directions

For more detailed information, you can refer to the relevant papers . 🌟

properties

IUPAC Name

1-(2-amino-2-oxoethyl)sulfanyl-N,4-bis(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O3S/c1-11(2)8-22-17(28)13-5-6-14-15(7-13)26-19(25(18(14)29)9-12(3)4)23-24-20(26)30-10-16(21)27/h5-7,11-12H,8-10H2,1-4H3,(H2,21,27)(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMHYZSYLHFRBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN=C(N23)SCC(=O)N)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((2-amino-2-oxoethyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

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